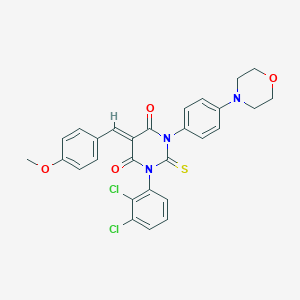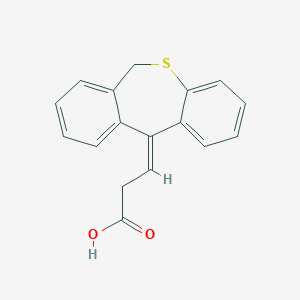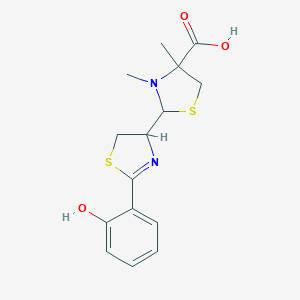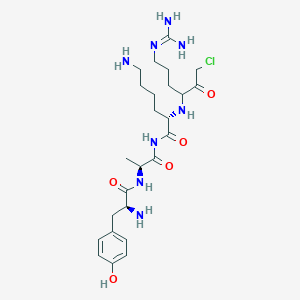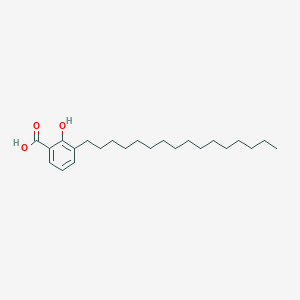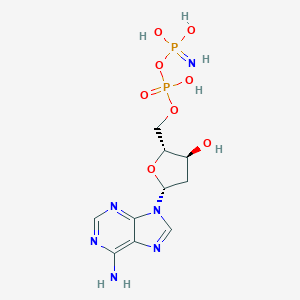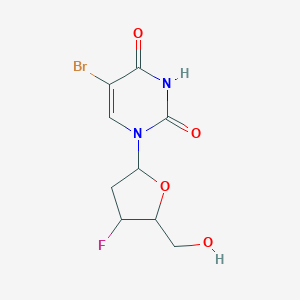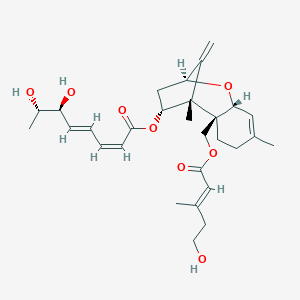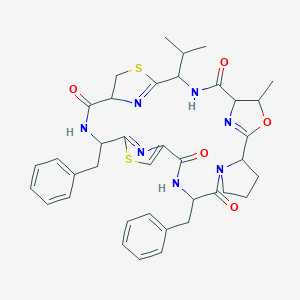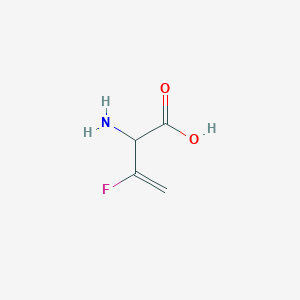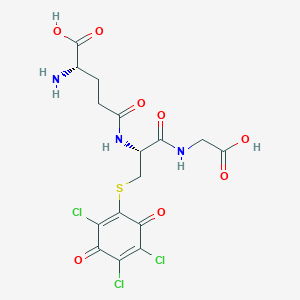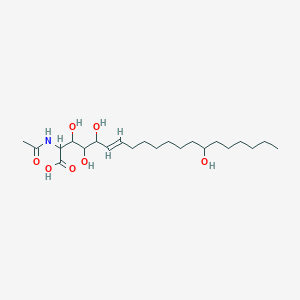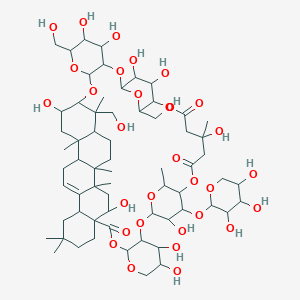
Tubeimoside III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubeimoside III ist ein Triterpensaponin, das aus den Knollen von Bolbostemma paniculatum gewonnen wird, einer Pflanze, die in der traditionellen chinesischen Medizin häufig verwendet wird. Diese Verbindung ist bekannt für ihre starke entzündungshemmende, antitumorale und antitumorgene Wirkung . Es hat die Summenformel C64H100O31 und ein Molekulargewicht von 1365,46 g/mol .
Wissenschaftliche Forschungsanwendungen
Tubeimoside III hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung für die Untersuchung der Struktur-Wirkungs-Beziehungen von Triterpensaponinen verwendet . In der Biologie wird es verwendet, um die Wirkmechanismen von Naturprodukten und ihre potenziellen therapeutischen Anwendungen zu untersuchen .
In der Medizin wird this compound auf seine entzündungshemmenden und antitumoralen Eigenschaften untersucht. Es wurde gezeigt, dass es die Apoptose in Krebszellen induziert, das Tumorwachstum hemmt und Entzündungen reduziert . Diese Eigenschaften machen es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Krebs- und Entzündungshemmer .
In der Industrie wird this compound bei der Entwicklung von Pharmazeutika und Nutrazeutika auf Basis von Naturprodukten eingesetzt . Seine starke Bioaktivität und relativ geringe Toxizität machen es zu einer attraktiven Verbindung für verschiedene Anwendungen .
Wirkmechanismus
Der Wirkmechanismus von this compound umfasst mehrere molekulare Zielstrukturen und Signalwege. Es induziert die Apoptose in Krebszellen durch Herunterregulierung von antiapoptotischen Proteinen wie Mcl-1, Bcl-2 und Bcl-xL und Aktivierung des Akt-mTOR-eEF-2K-Signalwegs . Darüber hinaus aktiviert this compound die Autophagie, einen zellulären Selbstverdauungsprozess, der seine Antitumorwirkung weiter verstärkt . Die Verbindung hemmt auch die Invasion und Metastasierung von Tumorzellen und reduziert Entzündungen durch die Modulation verschiedener Signalwege .
Wirkmechanismus
Target of Action
Tubeimoside III, a triterpenoid saponin, is known to have potent anti-inflammatory and anti-tumor effects It has been suggested that this compound exerts its adjuvant activity by interacting with syk and lyn .
Mode of Action
This compound interacts with its targets, leading to a series of cellular and molecular changes. It has been shown to significantly boost the antigen-specific humoral and cellular immune responses and elicit both Th1/Th2 and Tc1/Tc2 responses . It also remarkably facilitates mRNA and protein expression of various chemokines and cytokines in the local muscle tissues .
Biochemical Pathways
Gene expression microarray analysis has shown that this compound modulates immune, chemotaxis, and inflammation-related genes . This suggests that it may influence several biochemical pathways related to immune response and inflammation.
Pharmacokinetics
Studies on tubeimoside i, a similar compound, reveal that it is extensively distributed in various tissues and prone to degradation by the gastrointestinal tract after oral administration, causing a decrease in bioavailability . It is reasonable to hypothesize that this compound might have similar pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action include a remarkable inhibitory effect on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It also promotes the recruitment and antigen uptake of immune cells in the injected muscles, and augments the migration and antigen transport of immune cells to the draining lymph nodes .
Action Environment
It is known that the local immune microenvironment plays a significant role in the adjuvant activity of this compound
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Tubeimoside III interacts with various enzymes, proteins, and other biomolecules in the body. It is known to have anti-inflammatory and anti-tumor properties
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It has been reported to have anti-inflammatory and anti-tumor effects . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Tubeimoside III wird typischerweise aus den Knollen von Bolbostemma paniculatum unter Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) gekoppelt mit Elektrospray-Tandem-Massenspektrometrie (HPLC-ESI/MS) extrahiert . Der Extraktionsprozess beinhaltet einen 70%igen Methanolauszug des Pflanzenmaterials, gefolgt von chromatographischer Trennung auf einer Zorbax Extend C18-Analytik-Säule unter Verwendung der Gradientenelution mit einer Lösung aus Acetonitril und 0,5% Essigsäure .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Extraktion aus dem Pflanzenmaterial, gefolgt von der Reinigung mittels HPLC. Der Prozess wird optimiert, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten, wobei die Extraktions- und Reinigungsbedingungen sorgfältig kontrolliert werden, um die Bioaktivität der Verbindung zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren und ihre Bioaktivität zu verbessern oder ihre Toxizität zu reduzieren .
Häufige Reagenzien und Bedingungen: Zu den gängigen Reagenzien, die bei den Reaktionen von this compound verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Modifikationen erreicht werden, ohne die Verbindung zu zerstören .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind verschiedene Derivate mit verbesserter entzündungshemmender und antitumoraler Aktivität . Diese Derivate werden oft auf ihre Bioaktivität getestet, um die potentesten Verbindungen für die Weiterentwicklung zu identifizieren .
Analyse Chemischer Reaktionen
Types of Reactions: Tubeimoside III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or reduce its toxicity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without degrading the compound .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced anti-inflammatory and anti-tumor activities . These derivatives are often tested for their bioactivity to identify the most potent compounds for further development .
Vergleich Mit ähnlichen Verbindungen
Tubeimoside III ist eines von mehreren Triterpensaponinen, die aus Bolbostemma paniculatum isoliert wurden. Andere ähnliche Verbindungen sind Tubeimoside I und Tubeimoside II . Während alle drei Verbindungen entzündungshemmende und antitumorale Aktivitäten aufweisen, ist this compound im Allgemeinen potenter als Tubeimoside II, aber auch toxischer . Tubeimoside I hingegen hat einen anderen Wirkmechanismus und wird hauptsächlich auf seine antifungalen Eigenschaften untersucht .
Eigenschaften
CAS-Nummer |
115810-13-4 |
|---|---|
Molekularformel |
C64H100O31 |
Molekulargewicht |
1365.5 g/mol |
IUPAC-Name |
(1R,4S,7S,8S,9R,11S,13S,14S,18S,23S,24R,25R,26S,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,56R,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione |
InChI |
InChI=1S/C64H100O31/c1-25-47-48(91-52-44(79)38(73)29(68)21-85-52)46(81)54(87-25)92-49-39(74)30(69)22-86-55(49)95-57(82)64-14-13-58(2,3)15-27(64)26-9-10-34-60(5)16-28(67)51(61(6,24-66)33(60)11-12-62(34,7)63(26,8)17-35(64)70)94-56-50(43(78)40(75)31(20-65)88-56)93-53-45(80)42(77)41(76)32(89-53)23-84-36(71)18-59(4,83)19-37(72)90-47/h9,25,27-35,38-56,65-70,73-81,83H,10-24H2,1-8H3/t25-,27-,28-,29+,30-,31+,32-,33+,34+,35+,38-,39-,40+,41-,42+,43-,44+,45-,46+,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,59-,60-,61-,62+,63+,64+/m0/s1 |
InChI-Schlüssel |
MTICHQXHYUJVDV-LLLISOPHSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@@H]3[C@H]([C@H](CO[C@H]3OC(=O)[C@]45CCC(C[C@H]4C6=CC[C@H]7[C@]([C@@]6(C[C@H]5O)C)(CC[C@@H]8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)COC(=O)C[C@](CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
SMILES |
CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)COC(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |
Kanonische SMILES |
CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)COC(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |
Synonyme |
tubeimoside III |
Herkunft des Produkts |
United States |
Q1: What is the proposed mechanism of action for Tubeimoside III against SARS-CoV-2?
A1: Research suggests that this compound inhibits SARS-CoV-2 replication by targeting the RNA-dependent RNA polymerase (RdRp) enzyme []. Specifically, computational modeling predicts that this compound binds to the active site of RdRp, potentially blocking its activity []. This blockage would interfere with the virus's ability to replicate its genetic material, ultimately hindering its spread.
Q2: What is the structural characterization of this compound?
A2: this compound is a natural cyclic bisdesmoside belonging to the oleanane-type triterpenoid saponin family [, , ]. While the exact molecular formula and weight are not provided in the given abstracts, these details can be found in chemical databases or publications focused on its isolation and structural elucidation.
Q3: How does the structure of this compound influence its anti-inflammatory, antitumor, and antitumor-promoting effects?
A3: Studies have shown that the C-16 hydroxyl group in this compound plays a crucial role in enhancing its biological activity and reducing toxicity compared to Tubeimoside I []. Additionally, structural differences in the B and/or C ring positions between this compound and Tubeimoside II are linked to enhanced biological activity, albeit with increased toxicity in the case of this compound []. This suggests that specific structural features significantly influence the potency and potential side effects of this compound.
Q4: What in vitro evidence supports the antiviral activity of this compound against SARS-CoV-2?
A4: this compound demonstrated potent inhibition of SARS-CoV-2 replication in laboratory settings, exhibiting an EC50 value of 265.5 nM []. This finding indicates a significant capacity to hinder viral replication at a cellular level.
Q5: What analytical methods are commonly employed for the identification and quantification of this compound in plant material?
A5: High-performance liquid chromatography coupled with electrospray tandem mass spectrometry (HPLC-ESI/MS) and high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) are two widely used techniques for analyzing this compound in Rhizoma Bolbostematis extracts []. These methods provide accurate quantification and identification of this compound, crucial for quality control and research purposes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


